4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Carbonic Anhydrase Inhibition
One study explored the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including derivatives similar to the compound , for their inhibitory effects on human carbonic anhydrase isoforms. This research highlighted the potential therapeutic applications of such compounds, demonstrating significant inhibition of carbonic anhydrases, which play a crucial role in various physiological processes, including respiration and pH regulation (Ulus et al., 2016).
Reaction Mechanisms and Derivative Formation
Another study focused on the reaction mechanisms of benzamide oxime derivatives, leading to the formation of various heterocyclic compounds, including 1,2,4-oxadiazoles. These findings contribute to the understanding of the chemical behavior and potential synthetic pathways for creating bioactive molecules, indicating the versatility and importance of these structural motifs in medicinal chemistry (Kawashima & Tabei, 1986).
Biological Activity and Anticancer Evaluation
Research into the synthesis and biological activity of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones demonstrated the potential pharmacological applications of these derivatives. The study outlined the synthesis routes and evaluated the biological activities, highlighting the potential of such compounds in the development of new therapeutic agents (Havaldar & Khatri, 2006).
Antiepileptic Activity of Natural Product Derivatives
Further research on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles explored the anticonvulsant activities of these compounds. This study integrated natural product motifs with synthetic heterocyclic chemistry, offering insights into the design of new antiepileptic drugs with potentially improved efficacy and safety profiles (Rajak et al., 2013).
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-17-9-10-20(18(2)15-17)16-23-27-28-25(33-23)26-24(30)19-11-13-22(14-12-19)34(31,32)29(3)21-7-5-4-6-8-21/h9-15,21H,4-8,16H2,1-3H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWDGRDLFIXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.